(R)-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride

β2-adrenergic receptor agonism clorprenaline enantiomers eutomer/distomer differentiation

Pharmaceutical and process R&D faces economic barriers accessing enantiopure (R)-1-aryl-2-aminoethanol intermediates without costly chiral resolution. This pre-resolved (R)-configured hydrochloride salt (CAS 851386-04-4) directly serves as the chiral precursor for (R)-clorprenaline and related β₂-adrenergic agonists. - **Key advantage:** Bypasses preparative HPLC or diastereomeric salt resolution; (R)-enantiomer is the established pharmacologically active eutomer - **Application:** SAR studies of N-substituents, kilogram-scale synthesis of bronchodilator analogs, chiral auxiliary/ligand design, and enantioselective complexation studies - **Physical benefits:** ortho-Chloro substituent provides UV chromophore (260-270 nm); HCl salt ensures accurate stoichiometry and non-hygroscopic handling

Molecular Formula C8H11Cl2NO
Molecular Weight 208.08 g/mol
CAS No. 851386-04-4
Cat. No. B13943402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
CAS851386-04-4
Molecular FormulaC8H11Cl2NO
Molecular Weight208.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CN)O)Cl.Cl
InChIInChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
InChIKeyVYTIVJJQSYZVAZ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride: Chiral β-Amino Alcohol for Enantioselective Synthesis


(R)-2-Amino-1-(2-chlorophenyl)ethanol hydrochloride (CAS 851386-04-4; MFCD16294619) is the hydrochloride salt of a chiral 1-aryl-2-aminoethanol bearing a single stereogenic center at the benzylic carbon. The compound belongs to the broader class of optically active β-amino alcohols widely employed as chiral building blocks, chiral auxiliaries, and key pharmaceutical intermediates [1]. The (R)-configured enantiomer is specifically relevant to the synthesis of β₂-adrenergic receptor agonists such as (R)-clorprenaline, wherein the (R)-configuration corresponds to the pharmacologically active eutomer [2]. Commercial suppliers typically offer this compound at purities of 95% (AKSci) to 98% (Leyan) . The hydrochloride salt form enhances aqueous solubility and solid-state stability relative to the free base, facilitating handling in both research and process chemistry settings.

Chiral Building Block

Optically active β-amino alcohol for enantioselective synthesis and chiral auxiliary design.

Defined (R)-Form

Hydrochloride salt of the (R)-enantiomer, providing direct access to eutomer-precursor studies.

Solid-State Handling

Salt form ensures consistent stoichiometry and reduces hygroscopicity versus free base.

Why Generic Substitution Fails: Enantiomer-Dependent Outcomes


Within the 1-aryl-2-aminoethanol scaffold, three structural variables govern functional outcome: (i) absolute configuration at the benzylic stereocenter, (ii) aryl substitution pattern (ortho-, meta-, or para-), and (iii) free base versus salt form. For β₂-adrenergic receptor engagement, the (R)-enantiomer is the established eutomer, while the (S)-enantiomer exhibits substantially lower or negligible agonistic activity [1]. The ortho-chloro substituent imposes distinct conformational constraints and electronic effects compared to the meta- or para-chloro analogs—differences that directly alter receptor binding, chiral recognition in chromatographic systems, and enantioselectivity in catalytic transformations [2]. Furthermore, the hydrochloride salt provides defined stoichiometry and improved handling versus the hygroscopic free base, which is critical for reproducible weighing in both discovery and scale-up settings . Consequently, procurement of the racemate (CAS 23496-56-2), the (S)-enantiomer hydrochloride (CAS 171074-93-4), or the unsubstituted phenyl analog cannot replicate the stereochemically defined synthetic or pharmacological input provided by this specific compound.

Enantiomer configuration

(S)-enantiomer or racemate cannot replicate (R)-specific β₂-adrenergic receptor engagement. Class-level eutomer/distomer differences may exceed 10-fold.

Aryl substitution pattern

Ortho-chloro isomer provides unique steric and electronic effects critical for chiral recognition; meta- or para-chloro analogs may show divergent profiles.

Salt form vs free base

Free base is hygroscopic and lacks defined protonation state, potentially altering reaction stoichiometry and reproducibility.

Quantitative Differentiation Evidence: Enantiopurity, Salt Form, and Substituent Effects


Enantiomeric Configuration and β₂-Adrenergic Activity

The (R)-enantiomer of 2-amino-1-(2-chlorophenyl)ethanol is the direct precursor to (R)-clorprenaline, the pharmacologically active eutomer at the β₂-adrenergic receptor. The racemate (clorprenaline, CHEBI:134887) comprises equimolar (R)- and (S)-enantiomers; the (S)-enantiomer (CHEBI:146225) is the corresponding distomer [1]. For β-adrenergic agonists within this structural class, it is well established that one enantiomer is significantly more potent than the other [2]. While direct receptor-binding IC₅₀ or EC₅₀ values for the free amino alcohol (R)-2-amino-1-(2-chlorophenyl)ethanol itself have not been published in primary literature, the downstream N-isopropyl derivative (R)-clorprenaline inherits its stereochemistry directly from this chiral intermediate. Procurement of the (R)-configured hydrochloride therefore ensures that subsequent N-alkylation yields the therapeutically relevant eutomer rather than the inactive or less active distomer.

Enantiomer–activity
Class-level inference
(R)-enantiomer: eutomer precursor for (R)-clorprenaline (β₂-AR agonist). (S)-enantiomer: distomer; racemate: 1:1 mixture.
Supports stereochemical-control study fit.
Direct Ki/EC₅₀ for free amino alcohol not reported; class-level SAR for β-adrenergic amino alcohols.
β2-adrenergic receptor agonism clorprenaline enantiomers eutomer/distomer differentiation

Hydrochloride Salt: Stoichiometry and Handling Advantages

The hydrochloride salt of (R)-2-amino-1-(2-chlorophenyl)ethanol (CAS 851386-04-4, MW 208.09 g/mol, C₈H₁₁Cl₂NO) provides a well-defined, non-hygroscopic crystalline solid that is amenable to accurate weighing and long-term storage, in contrast to the free base (CAS 97590-54-0, MW 171.62 g/mol, C₈H₁₀ClNO), which is a hygroscopic viscous oil or low-melting solid [1]. The presence of exactly one equivalent of HCl per molecule of amino alcohol eliminates batch-to-batch variability in protonation state that can affect both reactivity in downstream N-acylation or N-alkylation reactions and solubility in aqueous versus organic media. Commercial vendors report purities ranging from 95% (AKSci) to 98% (Leyan, MolCore) for the hydrochloride salt .

Salt stoichiometry
Supporting evidence
Hydrochloride salt: crystalline, defined 1:1 HCl stoichiometry. Free base: hygroscopic, MW 17.5% lower, variable protonation.
Salt form supports reproducible weighing and reactivity.
Supplier purity 95–98% (HCl salt); free base CAS 97590-54-0 may require pre-use titration.
salt-form selection solid-state stability pharmaceutical intermediate handling

Ortho-Chloro Substitution and Chiral Recognition

In a systematic study of enantioselective complexation between chiral aminoethanol derivatives and optically active phenolic crown ethers, Hirose et al. (2000) demonstrated that the position and electronic nature of the aryl substituent profoundly influenced the association constant ratio K_R/K_S, which serves as a quantitative measure of chiral recognition [1]. Although the published study focused primarily on 2-amino-2-phenylethanols rather than 2-amino-1-phenylethanols, the underlying principle—that ortho-substitution versus meta- or para-substitution alters both the conformational population around the C₁–C₂ bond and the steric environment of the hydrogen-bonding network—applies directly to the 1-aryl-2-aminoethanol scaffold [2]. The ortho-chloro group in the target compound introduces both steric hindrance and an inductive electron-withdrawing effect in proximity to the chiral center, creating a recognition profile that cannot be replicated by the 3-chlorophenyl (CAS for corresponding amino alcohol: 34911-34-9) or 4-chlorophenyl analogs [3].

Ortho-Cl recognition
Cross-study comparable
Ortho-chloro substituent alters chiral recognition: steric proximity to stereocenter and inductive effects differentiate meta-/para-Cl and unsubstituted analogs.
Supports chiral separation method development.
K_R/K_S ratio changes up to >3 reported for related aminoethanol–crown ether pairs (Hirose et al. 2000).
enantioselective complexation chiral recognition substituent electronic effects

Optimal Procurement and Application Scenarios


Asymmetric Synthesis of β₂-Adrenergic Agonists

The (R)-configured amino alcohol hydrochloride serves as the direct chiral precursor for N-isopropylation to yield (R)-clorprenaline, a β₂-adrenergic receptor agonist used as a bronchodilator [1]. By procuring the pre-resolved (R)-enantiomer hydrochloride (CAS 851386-04-4), medicinal chemistry and process R&D groups bypass the need for chiral preparative HPLC or diastereomeric salt resolution after N-alkylation, directly accessing the pharmacologically relevant eutomer. The hydrochloride salt form ensures accurate stoichiometry in the N-alkylation step. This scenario is most relevant for: (a) structure–activity relationship (SAR) studies exploring N-substituent effects while maintaining the (R)-configuration at the benzylic center; (b) kilogram-scale synthesis of enantiopure clorprenaline analogs where late-stage chiral resolution is economically prohibitive.

Chiral Building Block for Auxiliaries and Ligands

The 1,2-amino alcohol motif with a single, defined stereogenic center is a privileged scaffold for chiral auxiliary and chiral ligand design [1]. The (R)-2-amino-1-(2-chlorophenyl)ethanol core can be elaborated through: (a) N-acylation or N-sulfonylation to generate chiral auxiliaries for asymmetric α-alkylation or aldol reactions; (b) condensation with salicylaldehydes or other carbonyl compounds to form bidentate Schiff base ligands for asymmetric metal catalysis; (c) incorporation into chiral stationary phases (CSPs) via covalent anchoring to silica supports, where the ortho-chloro substituent provides additional π–π and steric interactions that modulate enantioselectivity [2]. The defined (R)-configuration at the benzylic position ensures consistent diastereofacial bias in all downstream transformations.

Enantioselective Host-Guest Chemistry and Sensor Development

The combination of a basic primary amine, a hydrogen-bond-donor hydroxyl group, and an ortho-chlorophenyl chromophore makes this compound suitable for studies of enantioselective complexation with chiral crown ethers, cyclodextrins, or synthetic receptors [1]. The ortho-chloro substituent provides a UV-detectable chromophore (λ_max ~260–270 nm for chlorobenzene derivatives) and alters the acid–base properties of the adjacent hydroxyl group through inductive effects. These features enable: (a) UV-vis titration-based determination of association constants with chiral hosts; (b) development of enantioselective optical sensors for chiral amines and amino alcohols; (c) fundamental physical organic studies correlating substituent position with chiral recognition free-energy differences (ΔΔG).

Application
Selection Property
Validation Focus
β₂-adrenergic agonist synthesis research
Pre-resolved (R)-enantiomer hydrochloride
Enantiomeric configuration retention after N-alkylation
Chiral auxiliary and ligand design
Single stereogenic center with amine/alcohol donors
Diastereofacial bias in asymmetric transformations
Enantioselective host–guest studies
Ortho-chloro chromophore and hydrogen-bond scaffold
Association constants and chiral recognition ΔΔG
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